2-Chloro-1,1-difluoroethylene

概述

描述

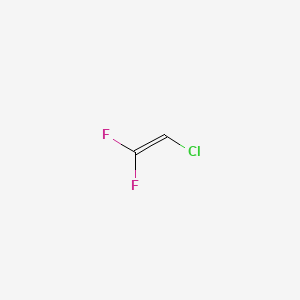

2-Chloro-1,1-difluoroethylene is a toxic unsaturated hydrochlorofluorocarbon with the chemical formula C₂HClF₂This compound is characterized by its flat molecular structure, with all atoms lying in the same plane .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1-difluoroethylene can be synthesized through several methods:

Dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (HCFC-132b): Heating HCFC-132b to 600°C in the presence of carbon tetrachloride yields this compound with a 70% yield.

Dehydrofluorination of 1,1,1-trifluoroethane (HCFC-133a): This method produces this compound as a side product.

Industrial Production Methods: Industrial production of this compound involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane at high temperatures, often in the presence of stabilizers to prevent the decomposition of starting materials .

化学反应分析

Types of Reactions: 2-Chloro-1,1-difluoroethylene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Photochemical Reactions: When irradiated with ultraviolet light at 192 nm, this compound can split off hydrogen chloride to form difluorovinylidene.

Reductive Dechlorination: Using zero-valent zinc in solvents like methanol or dimethylformamide at 80°C.

Major Products:

Difluorovinylidene: Formed through photochemical reactions.

Trichloro-(2,2-difluoroethyl)silane: Produced in reactions with trichlorosilane.

科学研究应用

Production of Fluoropolymers

One of the primary uses of 2-chloro-1,1-difluoroethylene is in the production of fluoropolymers. These polymers are known for their excellent chemical resistance and thermal stability. They are widely used in coatings, seals, and gaskets. The compound serves as a monomer for synthesizing various fluorinated polymers such as polyvinylidene fluoride (PVDF) and polytetrafluoroethylene (PTFE) which are utilized in diverse industries including electronics and automotive .

Blowing Agent for Foam Insulation

This compound is employed as a blowing agent in the production of foam insulation materials. Its low thermal conductivity and lightweight properties make it ideal for creating thermally insulating materials used in construction and refrigeration applications .

Intermediate in Chemical Synthesis

The compound acts as an intermediate in the synthesis of other fluorinated chemicals. It participates in various reactions such as:

- Nucleophilic substitution reactions : The chlorine atom can be replaced by nucleophiles to form different derivatives.

- Electrophilic addition reactions : The double bond allows for the addition of various reagents, leading to the formation of complex molecules .

Environmental and Safety Considerations

While this compound has numerous industrial applications, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous due to its potential toxicity upon exposure. Proper handling procedures must be implemented to mitigate risks associated with skin and eye irritation as well as respiratory issues.

Case Studies

Several studies have highlighted the practical applications and implications of this compound:

Case Study 1: Synthesis of Fluorinated Ethers

Research conducted by Yagupol'skii et al. demonstrated the successful synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers using chlorodifluoroethylene as a precursor. This study emphasized the compound's role in expanding the toolkit for fluorine chemistry despite challenges such as low yields under harsh conditions .

Case Study 2: Environmental Impact Assessment

A study assessing the atmospheric degradation of hydrofluorocarbons revealed that chlorodifluoroethylene contributes to the formation of trifluoroacetic acid (TFA) upon degradation. This finding underscores the need for careful consideration of its environmental footprint, particularly regarding aquatic toxicity .

作用机制

The mechanism of action of 2-chloro-1,1-difluoroethylene involves its ability to undergo photochemical reactions, leading to the formation of reactive intermediates like difluorovinylidene. These intermediates can further react with other molecules, influencing various chemical pathways .

相似化合物的比较

1-Chloro-1,2-difluoroethylene:

1,1-Difluoroethylene:

Uniqueness: 2-Chloro-1,1-difluoroethylene is unique due to its specific molecular structure and reactivity, particularly in photochemical reactions. Its ability to form difluorovinylidene distinguishes it from other similar compounds .

生物活性

2-Chloro-1,1-difluoroethylene (CDE), also known as HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon with significant biological implications. This compound is primarily recognized for its role as a metabolite of halothane, an anesthetic agent. Understanding the biological activity of CDE is crucial for evaluating its safety and potential health risks associated with exposure.

CDE has the molecular formula and features a planar structure with distinct bond lengths and angles:

- Bond Lengths :

- C=C: 1.303 Å

- C-Cl: 1.731 Å

- C-F(H): 1.321 Å

- C-F(Cl): 1.320 Å

- C-H: 1.083 Å

- Bond Angles :

Metabolic Pathways

CDE is produced in the body when halothane is metabolized, leading to its exhalation in humans and animals under anesthesia . Its presence in expired air has been documented in studies involving halothane-anesthetized rabbits and humans, indicating its metabolic significance .

Toxicological Effects

The toxicity profile of CDE suggests several critical health implications:

- Acute Toxicity : Inhalation of high concentrations can lead to anesthetic-like effects and potential asphyxiation due to displacement of oxygen .

- Chronic Exposure : Long-term inhalation studies in rats showed no significant carcinogenic effects, but concerns remain regarding cardiac arrhythmias at elevated vapor concentrations .

- Environmental Persistence : CDE has a relatively short atmospheric lifetime of approximately 10 to 30 days, which may mitigate its long-term environmental impact but raises concerns about immediate exposure risks .

Clinical Observations

A study assessing the presence of CDE in patients undergoing hemodialysis demonstrated that it could be effectively removed from circulation, indicating its clearance dynamics in biological systems . The results highlighted variations in concentration profiles among individuals, suggesting inter-individual variability in metabolism or exposure levels.

Experimental Studies

In laboratory settings, CDE has been shown to undergo photolytic reactions when exposed to ultraviolet light, resulting in the formation of reactive intermediates such as difluorovinylidene. This reaction pathway emphasizes the potential for CDE to engage in further chemical transformations that could have biological implications .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Metabolite of | Halothane (anesthetic agent) |

| Acute Toxicity | Anesthetic effects; potential asphyxiant |

| Chronic Toxicity | No carcinogenic effects noted; possible cardiac arrhythmias at high doses |

| Environmental Lifetime | Approximately 10 to 30 days |

| Clearance Mechanism | Effective removal during hemodialysis |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-1,1-difluoroethylene in laboratory settings?

this compound can be synthesized via dehydrohalogenation of 1-chloro-1,1-difluoroethane using strong bases like potassium hydroxide under controlled conditions . Alternative methods include the fluorination of trichloroethylene with hydrogen fluoride in the presence of Lewis acid catalysts (e.g., antimony trifluoride) at elevated temperatures (30–180°C) . Industrial-scale production may employ continuous flow reactors for optimized yield and purity .

Q. What are the key molecular and thermodynamic properties of this compound?

The compound has the molecular formula C₂HClF₂ (molecular weight: 98.48 g/mol), with a boiling point of -17.7°C and density of 1.274 g/cm³ . Thermodynamic data include:

- Standard enthalpy of formation (gas): -331.4 kJ/mol

- Gibbs free energy (gas): -305.0 kJ/mol

- Entropy (gas): 302.4 J/(mol·K) .

Q. How is microwave spectroscopy used to characterize the molecular structure of this compound?

Fourier-transform microwave spectroscopy (5.1–20.0 GHz) reveals rotational constants and isotopic substitutions (e.g., ³⁷Cl, ¹³C), enabling precise determination of bond lengths and angles. For example, the gas-phase heterodimer with acetylene adopts a "side-binding" configuration, where chlorine participates in hydrogen bonding, while fluorine's steric effects influence secondary interactions .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

Ab initio calculations (e.g., coupled-cluster theory, Møller-Plesset perturbation) model equilibrium geometry, dipole moments, and nuclear quadrupole coupling constants . Anharmonic force field analyses predict vibrational frequencies and rotational constants, aiding spectral interpretation . These methods are critical for understanding electrophilic addition and substitution reactions involving halogen atoms.

Q. How does this compound interact with small molecules in gas-phase studies?

In complexes with acetylene, the compound forms hydrogen bonds with chlorine (bond length: ~3.2 Å) and secondary interactions with geminal hydrogen. Steric hindrance from fluorine atoms disfavors direct bonding to fluorine, highlighting the role of chlorine’s polarizability in stabilizing molecular adducts .

Q. What are the metabolic decomposition pathways of this compound?

Under reductive conditions (e.g., cytochrome P-450 catalysis), the compound may form via halothane degradation. Proposed pathways include:

- Two-electron reduction : Loss of bromide and fluoride ions yields trifluoroethylene intermediates .

- Free radical mechanisms : Hydrogen abstraction generates 2-chloro-1,1,1-trifluoroethane, with potential cytotoxicity .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer chemistry?

The chlorine atom’s electronegativity enhances susceptibility to nucleophilic substitution, while fluorine’s steric bulk limits accessibility to reactive sites. This balance impacts its utility as a monomer for fluoropolymers, where controlled radical polymerization requires precise tuning of reaction conditions .

Q. Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during dehydrohalogenation .

- Spectroscopic Analysis : Combine microwave data with ab initio calculations to resolve structural ambiguities .

- Computational Workflows : Employ Gaussian or ORCA software for DFT/MP2 simulations, validating results against experimental spectra .

属性

IUPAC Name |

2-chloro-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073898 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-10-4 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。